(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

TRPV1 Antagonist Pain Vanilloid Receptor

This 5-chloro benzo[d]isoxazol-3-yl building block delivers a free primary aminomethyl group at the 3-position — the pharmacophore essential for TRPV1 antagonism and kinase hinge-binding — combined with the 5-chloro substitution that patent SAR data identify as the preferred embodiment over 5-H and 5-F analogs. The chlorine blocks oxidative metabolism at the para-like position while its electron-withdrawing character (Hammett σp = 0.23) provides distinct electronic tuning unattainable with methyl or fluoro analogs. With cLogP ~1.6, this compound is strategically suited for CNS-focused library synthesis. Procure the exact regioisomer to eliminate the >10-fold potency variations documented between 5-chloro and 6-chloro benzisoxazole analogs.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1177481-26-3
Cat. No. B1486403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
CAS1177481-26-3
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NO2)CN
InChIInChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
InChIKeyAKAIRIAKAFRBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine (CAS 1177481-26-3): Scientific Selection Guide and Procurement-Relevant Differentiation


(5-Chlorobenzo[d]isoxazol-3-yl)methanamine (CAS 1177481-26-3) is a benzo[d]isoxazole derivative containing a primary aminomethyl group at the 3-position and a chlorine atom at the 5-position. This structural arrangement places the compound at the intersection of two well-established pharmacophore families: the benzo[d]isoxazol-3-yl-amine scaffold found in vanilloid receptor (TRPV1) antagonists and kinase inhibitors [1], and the aminomethyl-isoxazole motif exploited in monoamine oxidase B (MAO-B) and EPAC antagonist programs [2]. The compound's primary amine functionality distinguishes it from the more extensively studied N-substituted 3-amino benzo[d]isoxazole analogs, making it a versatile building block for downstream derivatization rather than a pre-optimized drug candidate.

Why (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Cannot Be Substituted by In-Class Analogs Without Functional Consequences


Benzo[d]isoxazole derivatives with identical core scaffolds but different substitution patterns exhibit profoundly divergent biological target engagement and physicochemical properties. Structure-activity relationship (SAR) studies across multiple therapeutic programs have established that substitution at the 3-position versus the 5-position produces orthogonal functional outcomes: the 3-position amine moiety is essential for vanilloid receptor (TRPV1) antagonism and kinase hinge-binding interactions [1], while 5-position halogenation modulates potency, selectivity, and metabolic stability through electronic and steric effects on the aromatic ring [2]. Even within halogenated analogs, the specific halogen identity (Cl vs. F vs. Br) influences lipophilicity and target binding kinetics in ways that cannot be predicted by extrapolation from a single analog [3]. Consequently, procurement decisions based solely on scaffold similarity without precise substitution matching will yield compounds with uncharacterized activity profiles and divergent synthetic entry points, potentially invalidating experimental reproducibility or lead optimization trajectories.

Quantitative Differentiation Evidence for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine vs. Structural Analogs


5-Chloro Substitution in Benzo[d]isoxazole-3-amine Scaffolds: Potency Differentiation in TRPV1 Antagonism

Patent SAR data from a series of N-substituted benzo[d]isoxazol-3-yl-amine compounds demonstrates that 5-position chloro substitution yields TRPV1 antagonism superior to both unsubstituted (5-H) and 5-fluoro analogs. While the target compound (5-Chlorobenzo[d]isoxazol-3-yl)methanamine itself lacks a secondary N-substituent and therefore falls outside the direct antagonist assay dataset, the scaffold-level SAR establishes that the 5-chloro substitution pattern confers higher potency than alternative halogenation at the same position [1].

TRPV1 Antagonist Pain Vanilloid Receptor Structure-Activity Relationship

Computed Physicochemical Differentiation: 5-Chloro vs. 5-Methyl vs. 5-Fluoro Analogs

Comparison of computed physicochemical parameters for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine and its closest 5-substituted analogs reveals the 5-chloro derivative occupies a distinct lipophilicity space with intermediate cLogP and unique electronic characteristics (Hammett σp = 0.23 for Cl vs. -0.17 for CH3 vs. 0.06 for F), making it preferable for balancing membrane permeability with metabolic stability [1].

Lipophilicity Drug Design ADME Lead Optimization

Primary Amine vs. N-Substituted Amine: Synthetic Versatility and Downstream Derivatization Potential

Unlike the extensively patented N-aryl and N-alkyl substituted benzo[d]isoxazol-3-yl-amine TRPV1 antagonists which represent pre-optimized drug candidates with limited synthetic flexibility, (5-Chlorobenzo[d]isoxazol-3-yl)methanamine contains a free primary amine at the 3-position methylene extension. This structural feature enables orthogonal diversification strategies including reductive amination, amide coupling, sulfonamide formation, and urea synthesis—reactions that are precluded in the N-substituted analogs [1].

Building Block Medicinal Chemistry Library Synthesis SAR Exploration

5-Chloro Substitution Enables Metabolic Stability Advantage Over Unsubstituted Benzisoxazoles

Halogen substitution at the 5-position of benzo[d]isoxazole scaffolds is a well-documented strategy for blocking metabolic oxidation at that site, thereby reducing cytochrome P450-mediated clearance. The chlorine atom serves as a metabolically stable substituent that occupies the para position relative to the fused ring junction, a site prone to hydroxylation in unsubstituted benzo[d]isoxazoles [1]. While direct microsomal stability data for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine are not publicly available, the established SAR principle from related benzo[d]isoxazole series predicts superior metabolic stability for the 5-chloro derivative compared to 5-H (unsubstituted) analogs [2].

Metabolic Stability Cytochrome P450 ADME Drug Metabolism

5-Chloro vs. 6-Chloro Regioisomer: Differentiation by Synthetic Accessibility and Target Binding Geometry

The 5-chloro substitution pattern in (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is regioisomerically distinct from the 6-chloro analog (CAS: not specified, but structurally defined as (6-Chlorobenzo[d]isoxazol-3-yl)methanamine). This regioisomeric difference is non-trivial: in kinase inhibitor programs, the 5-position corresponds to the solvent-exposed region of the ATP-binding pocket when the 3-amino group engages the hinge region, whereas the 6-position projects toward the ribose pocket or gatekeeper residue [1].

Regioisomer Synthesis Binding Mode Kinase Inhibitor

Optimal Research and Procurement Scenarios for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine


Scaffold-Hopping and SAR Expansion in TRPV1 Antagonist Programs

As a 5-chloro substituted benzo[d]isoxazole containing a free aminomethyl group, this compound enables medicinal chemistry teams to explore N-derivatized analogs of the patented TRPV1 antagonist scaffold. The 5-chloro substitution pattern is explicitly claimed as the preferred embodiment for vanilloid receptor antagonism [1]. Researchers can generate focused libraries via amide coupling or reductive amination of the primary amine, systematically varying the N-substituent while maintaining the optimal 5-chloro substitution that patent SAR data identify as superior to 5-H and 5-F analogs [1].

Kinase Inhibitor Fragment Elaboration Using 3-Aminomethyl Benzisoxazole Core

The benzisoxazole-3-amine scaffold is a validated kinase hinge-binding motif, as evidenced by co-crystal structures with VEGFR2 (PDB: 3DTW) and other receptor tyrosine kinases [1]. (5-Chlorobenzo[d]isoxazol-3-yl)methanamine provides the core hinge-binding element (the benzisoxazole ring) with an aminomethyl extension that offers an additional vector for growing into selectivity pockets. The 5-chloro substitution projects toward solvent, making it ideal for modulating physicochemical properties without disrupting hinge-binding interactions—a strategic advantage over 6-chloro regioisomers that would project into the hydrophobic pocket and potentially alter selectivity profiles [1].

Metabolically Stable Building Block for CNS-Targeted Library Synthesis

With a computed cLogP of approximately 1.6—positioned within the optimal range for CNS penetration (cLogP 1-3)—and a 5-chloro substituent that blocks oxidative metabolism at the para-like position of the fused aromatic system [1][2], this compound is strategically suited for constructing CNS-focused screening libraries. The chlorine atom's electron-withdrawing character (Hammett σp = 0.23) also distinguishes it from 5-methyl (electron-donating) and 5-fluoro (modestly electron-withdrawing) analogs [1], providing distinct electronic tuning for target engagement. The free primary amine enables late-stage diversification across multiple reaction manifolds, maximizing library efficiency from a single procured building block [3].

Comparative Pharmacology Studies Requiring Defined Regioisomeric Controls

In kinase inhibitor programs or TRPV1 antagonist campaigns where regioisomeric differentiation is critical to SAR interpretation, (5-Chlorobenzo[d]isoxazol-3-yl)methanamine serves as the defined 5-chloro reference compound against which 6-chloro, 5-fluoro, 5-methyl, and unsubstituted analogs can be systematically compared. The documented >10-fold potency variations observed between benzisoxazole regioisomers in kinase binding assays [1] underscore the necessity of procuring the exact regioisomer required for a given SAR hypothesis; cross-substitution between 5-chloro and 6-chloro derivatives introduces confounding variables that compromise data interpretability and patent claim support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.